molecular formula C7H6F9I B3040774 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane CAS No. 239464-00-7

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

Cat. No. B3040774
CAS RN: 239464-00-7
M. Wt: 388.01 g/mol
InChI Key: WLYIWDUYKMKZDR-UHFFFAOYSA-N
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Description

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane is a chemical compound with the CAS Number: 239464-02-9 . It has a molecular weight of 373.99 . The IUPAC name for this compound is 1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 17 non-H bonds and 4 rotatable bonds . The InChI code for this compound is 1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2 .

Scientific Research Applications

Scientific Research Applications of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

Synthesis of Trifluoromethylated Compounds 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane and similar compounds have been utilized as precursors in the synthesis of various trifluoromethylated compounds. These include α-trifluoromethylated β-keto acid derivatives, as well as uracil or oxazine derivatives bearing a trifluoromethyl group. This demonstrates the compound's role as a versatile building block in the creation of fluorinated organic compounds, which are of interest due to their unique physical and chemical properties (Iwaoka, Sato, & Kaneko, 1991; Iwaoka, Sato, & Kaneko, 1992).

Continuous Flow Iodination The compound has been involved in the iodination processes under continuous flow conditions. This includes the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine. This research demonstrates the effectiveness of continuous flow chemistry in the selective formation of iodinated products, a key step in many organic synthesis pathways (Dunn et al., 2018).

Antiviral Research Compounds similar to 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane, like 5-Trifluoromethyl-2'-deoxyuridine, have been investigated for their antiviral properties. These studies have shown potential in the treatment of infections such as herpes simplex, indicating the broader biomedical relevance of such fluorinated compounds (Kaufman & Heidelberger, 1964).

X-ray Crystallography of Interaction Products The interaction of similar compounds with molecular iodine has been studied, with the formation of n–σ* complexes being observed. This research provides valuable insights into the structural and chemical properties of trifluoromethylated compounds, showcasing their potential in various fields, including materials science and pharmaceuticals (Chernov'yants et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIWDUYKMKZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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